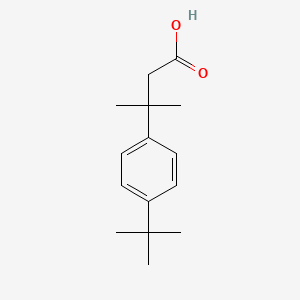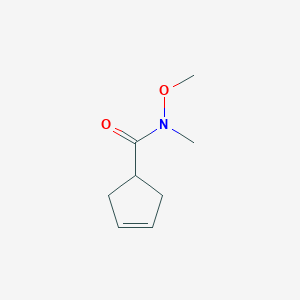
1-(6-Amino-5-methoxyindolin-1-YL)-2-(dimethylamino)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Amino-5-methoxyindolin-1-YL)-2-(dimethylamino)ethanone is a complex organic compound with potential applications in various scientific fields. This compound features an indolin-1-yl core, which is a derivative of indole, a structure commonly found in many natural products and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
1-(6-Amino-5-methoxyindolin-1-YL)-2-(dimethylamino)ethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Amino-5-methoxyindolin-1-YL)-2-(dimethylamino)ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by functional group modifications to introduce the amino and methoxy groups. The final step involves the formation of the ethanone moiety through a reaction with dimethylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-Amino-5-methoxyindolin-1-YL)-2-(dimethylamino)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can modify the amino group or the indole ring.
Reduction: This can reduce the ethanone moiety to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce alcohols or amines.
Wirkmechanismus
The mechanism of action of 1-(6-Amino-5-methoxyindolin-1-YL)-2-(dimethylamino)ethanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(5-Methoxyindolin-1-YL)-2-(dimethylamino)ethanone
- 1-(6-Aminoindolin-1-YL)-2-(dimethylamino)ethanone
- 1-(6-Amino-5-methoxyindole-3-YL)-2-(dimethylamino)ethanone
Uniqueness
1-(6-Amino-5-methoxyindolin-1-YL)-2-(dimethylamino)ethanone is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(6-Amino-5-methoxyindolin-1-YL)-2-(dimethylamino)ethanone involves the reaction of 6-amino-5-methoxyindole with 2-dimethylaminoacetyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "6-amino-5-methoxyindole", "2-dimethylaminoacetyl chloride", "Base (such as triethylamine or pyridine)", "Solvent (such as dichloromethane or chloroform)" ], "Reaction": [ "Step 1: Dissolve 6-amino-5-methoxyindole in a suitable solvent.", "Step 2: Add a base to the solution and stir for a few minutes.", "Step 3: Slowly add 2-dimethylaminoacetyl chloride to the solution while stirring.", "Step 4: Continue stirring the reaction mixture for several hours at room temperature.", "Step 5: Quench the reaction by adding water and extract the product with a suitable organic solvent.", "Step 6: Purify the product by column chromatography or recrystallization." ] } | |
CAS-Nummer |
1116229-84-5 |
Molekularformel |
C13H17N3O2 |
Molekulargewicht |
247.298 |
IUPAC-Name |
1-(6-amino-5-methoxyindol-1-yl)-2-(dimethylamino)ethanone |
InChI |
InChI=1S/C13H17N3O2/c1-15(2)8-13(17)16-5-4-9-6-12(18-3)10(14)7-11(9)16/h4-7H,8,14H2,1-3H3 |
InChI-Schlüssel |
AQXBGNALPUIDCH-UHFFFAOYSA-N |
SMILES |
CN(C)CC(=O)N1C=CC2=CC(=C(C=C21)N)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-butyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2697754.png)
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide](/img/structure/B2697756.png)

![2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine](/img/structure/B2697759.png)
![N-(2,5-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2697760.png)
![5-(Benzylamino)-12-fluoro-6-oxa-17-thia-3,9-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),8,11,13,15-pentaen-2-one](/img/structure/B2697761.png)
![2-[4-(2-Bromoethoxy)phenyl]-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B2697763.png)

![ethyl 6-amino-5-cyano-2-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B2697767.png)

![methyl 8-methyl-4-[(4-methylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2697770.png)



